molecular formula C10H11N3OS B13319771 N-(2-amino-1,3-benzothiazol-6-yl)propanamide

N-(2-amino-1,3-benzothiazol-6-yl)propanamide

Cat. No.: B13319771
M. Wt: 221.28 g/mol
InChI Key: OYLMBEKVWFKEBL-UHFFFAOYSA-N
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Description

N-(2-amino-1,3-benzothiazol-6-yl)propanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group and a propanamide group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)propanamide typically involves the reaction of 2-amino-1,3-benzothiazole with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1,3-benzothiazol-6-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-1,3-benzothiazol-6-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-1,3-benzothiazol-6-yl)propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)propanamide

InChI

InChI=1S/C10H11N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14)

InChI Key

OYLMBEKVWFKEBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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